Ethyl [2-(4-{[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]sulfamoyl}phenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-(4-{[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]sulfamoyl}phenyl)ethyl]carbamate is a complex organic compound that features a unique structure combining thiazole, triazole, and carbamate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(4-{[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]sulfamoyl}phenyl)ethyl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, which are then coupled with the appropriate phenyl and ethyl carbamate groups under controlled conditions. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl acetoacetate .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(4-{[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]sulfamoyl}phenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or azides .
Scientific Research Applications
Ethyl [2-(4-{[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]sulfamoyl}phenyl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of Ethyl [2-(4-{[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]sulfamoyl}phenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Shares structural similarities but differs in its biological activity and applications.
Thiazolopyrimidine derivatives: Similar in containing thiazole rings but differ in their specific functional groups and overall structure.
Imidazole-containing compounds: Similar in their heterocyclic nature but differ in their specific ring systems and biological activities.
Uniqueness
Ethyl [2-(4-{[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]sulfamoyl}phenyl)ethyl]carbamate is unique due to its combination of thiazole, triazole, and carbamate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H25N5O4S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
ethyl N-[2-[4-[[3-(6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]sulfamoyl]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C22H25N5O4S2/c1-3-31-22(28)23-12-11-16-7-9-19(10-8-16)33(29,30)26-18-6-4-5-17(13-18)20-24-25-21-27(20)14-15(2)32-21/h4-10,13,15,26H,3,11-12,14H2,1-2H3,(H,23,28) |
InChI Key |
JNCDDTKISYYERY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C4N3CC(S4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.